

# chemical and physical properties of Tetrachloro-1,4-dimethoxybenzene

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## Compound of Interest

Compound Name: *Tetrachloro-1,4-dimethoxybenzene*

Cat. No.: *B1221217*

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An In-depth Technical Guide to **Tetrachloro-1,4-dimethoxybenzene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tetrachloro-1,4-dimethoxybenzene**, systematically named 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene, is a halogenated aromatic organic compound. It belongs to the class of halogenated methoxybenzenes and is also known by synonyms such as tetrachlorohydroquinone dimethyl ether.<sup>[1]</sup> This compound has been identified as a naturally occurring volatile organic compound emitted by certain fungi and was first isolated from the plant *Dracaena cochinchinensis* in 1995.<sup>[1]</sup> Its presence in environmental and biological systems has prompted research into its potential as a biomarker for fungal pathogens.<sup>[1]</sup> This document provides a comprehensive overview of its known chemical and physical properties, synthesis methodologies, and safety considerations to support ongoing research and development efforts.

## Chemical and Physical Properties

The fundamental physicochemical properties of **Tetrachloro-1,4-dimethoxybenzene** are summarized below. It is important to note that some of these values are predicted or estimated due to the limited availability of experimentally determined data for this specific compound.

Property	Value	Source
IUPAC Name	1,2,4,5-Tetrachloro-3,6-dimethoxybenzene	[1]
Synonyms	Tetrachlorohydroquinone dimethyl ether, 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene	[1][2]
CAS Number	944-78-5	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Cl <sub>4</sub> O <sub>2</sub>	[1][2][4]
Molecular Weight	275.94 g/mol	[1][4]
Appearance	White crystalline solid (inferred from parent compound)	[5][6]
Melting Point	165 °C	[1][4]
Boiling Point	330.1 ± 37.0 °C (Predicted)	[1][4]
Density	1.489 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][4]
Water Solubility	1.535 mg/L at 25 °C (Estimated)	[3]
logP (o/w)	4.840 (Estimated)	[3]
InChI Key	HICARXIPJINIRA-UHFFFAOYSA-N	[1]

## Spectral Data

Detailed experimental spectral data for **Tetrachloro-1,4-dimethoxybenzene** is not extensively available in public literature. However, analysis can be inferred from related compounds and standard analytical techniques.

- Mass Spectrometry (MS): A Mass Spectrum (GC-MS) for 2,3,5,6-**Tetrachloro-1,4-dimethoxybenzene** is available, which would be expected to be identical to the 1,2,4,5-isomer due to the identical molecular formula and weight.[2] The exact mass is reported as 273.91219 g/mol .[2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for **Tetrachloro-1,4-dimethoxybenzene** was not found, the  $^1\text{H}$ -NMR of the parent compound, 1,4-dimethoxybenzene, shows two signals: one for the methoxy protons (Ha) at approximately 3.75 ppm and one for the aromatic protons (Hb) at approximately 6.82 ppm.<sup>[7]</sup> For the tetrachloro- derivative, the aromatic proton signal would be absent, and the methoxy proton signal would likely be shifted due to the strong electron-withdrawing effect of the four chlorine atoms.

## Experimental Protocols

### Synthesis of Tetrachloro-1,4-dimethoxybenzene

The synthesis of **Tetrachloro-1,4-dimethoxybenzene** can be approached through several strategies, primarily involving the chlorination of a dimethoxybenzene precursor or the methoxylation of a polychlorinated benzene.<sup>[1]</sup>

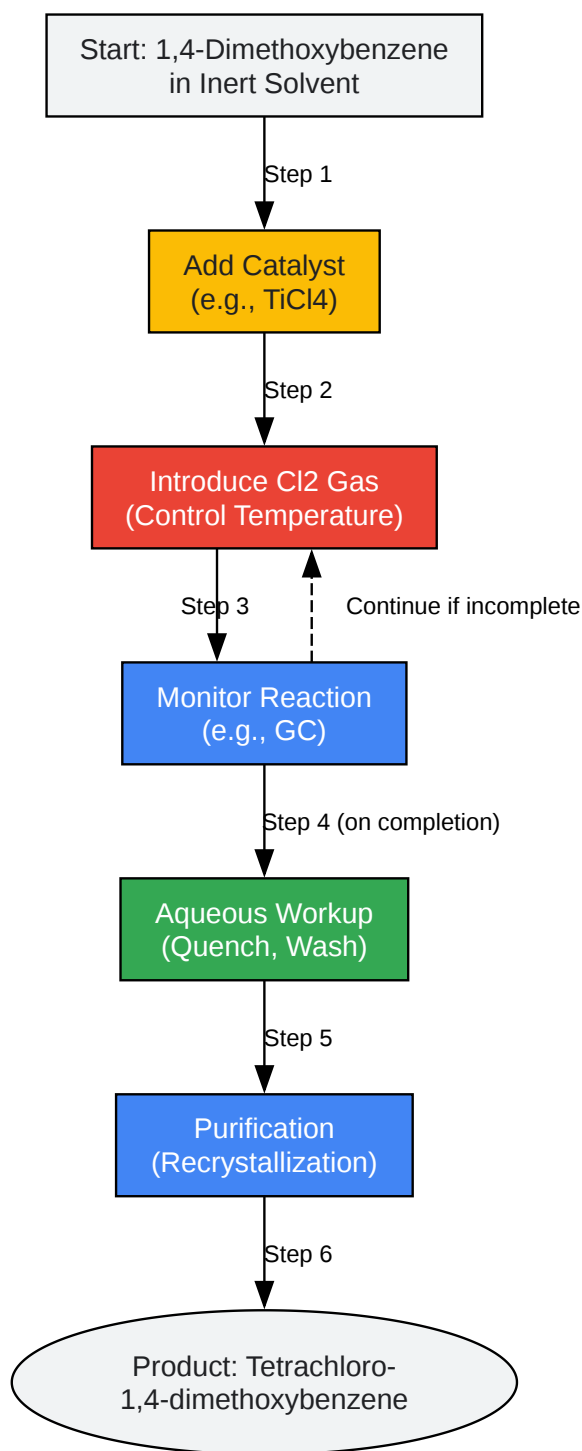
#### Method 1: Direct Electrophilic Aromatic Chlorination

This is a common approach for synthesizing chlorinated dimethoxybenzenes.<sup>[1]</sup> The parent compound, 1,4-dimethoxybenzene, is highly activated towards electrophilic substitution due to the two electron-donating methoxy groups.<sup>[1]</sup>

- Reaction Principle: 1,4-dimethoxybenzene is reacted with a chlorinating agent, such as elemental chlorine ( $\text{Cl}_2$ ), often in the presence of a Lewis acid catalyst to facilitate the substitution.
- Detailed Protocol:
  - Dissolve 1,4-dimethoxybenzene in a suitable inert solvent (e.g., a chlorinated hydrocarbon).
  - Introduce a catalytic amount of a Lewis acid, such as titanium tetrachloride ( $\text{TiCl}_4$ ), which has been shown to be effective in the chlorination of this substrate.<sup>[8][9]</sup>
  - Slowly bubble elemental chlorine gas through the solution. The reaction is exothermic, and the temperature should be carefully controlled (e.g., maintained at 50-60°C) to minimize

the formation of by-products.[1][8] Direct chlorination without precise control can lead to a mixture of mono-, di-, tri-, and the desired tetrachlorinated products.[1]

- Monitor the reaction progress using a suitable technique, such as Gas Chromatography (GC), to determine the consumption of starting material and the formation of the product.
- Upon completion, the reaction mixture is worked up. This may involve quenching with water, phase separation, and washing the organic phase with a dilute base (e.g., sodium hydroxide solution) to remove the catalyst and any acidic by-products.[9]
- The crude product is then purified. Given the high melting point, recrystallization from a suitable solvent system would be an appropriate final purification step.



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Caption: Workflow for the synthesis of **Tetrachloro-1,4-dimethoxybenzene**.

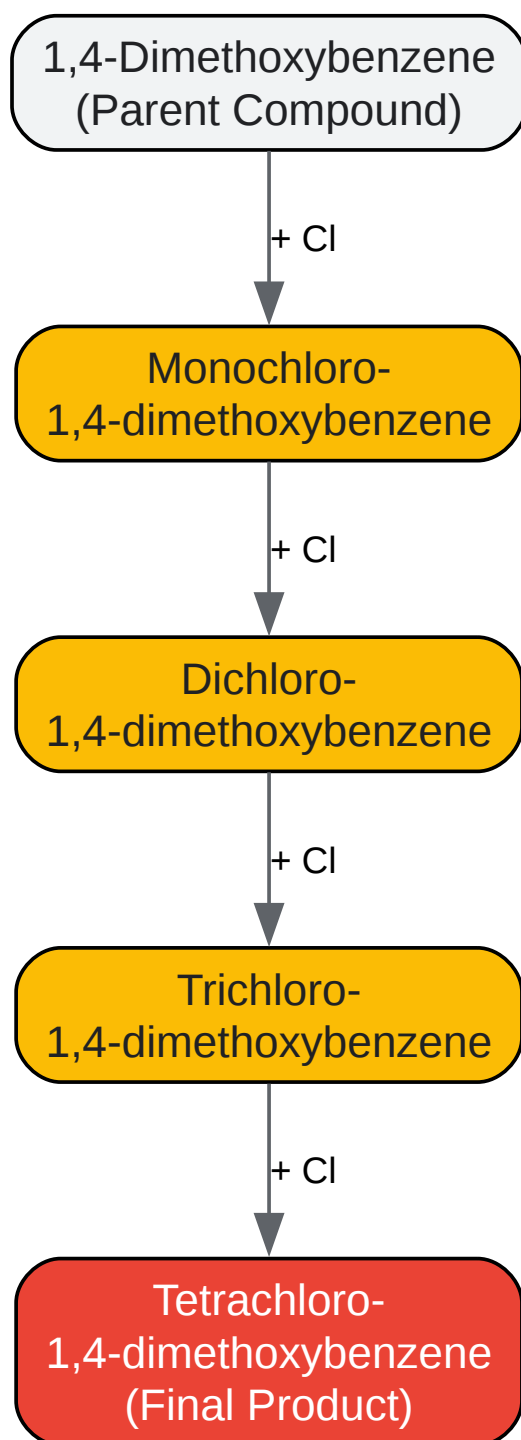
Method 2: Methoxylation of Polychlorobenzenes

An alternative strategy involves starting with a polychlorinated benzene ring and introducing the methoxy groups via nucleophilic aromatic substitution.<sup>[1]</sup> This can offer better control over the final substitution pattern, especially for highly substituted molecules.<sup>[1]</sup>

- **Reaction Principle:** A hexachlorobenzene or pentachlorobenzene precursor is reacted with a methoxide source, such as sodium methoxide, in a suitable solvent.
- **General Protocol:**
  - A highly chlorinated benzene is dissolved in a polar aprotic solvent like DMSO.
  - Sodium methoxide (NaOMe) is added to the solution.
  - The reaction is heated to allow the nucleophilic substitution of chlorine atoms with methoxy groups to proceed.
  - The reaction is followed by workup and purification steps similar to those described in Method 1.

## Logical Relationships and Reactivity

**Tetrachloro-1,4-dimethoxybenzene** is the fully chlorinated derivative of 1,4-dimethoxybenzene. The progressive chlorination of the aromatic ring significantly alters the molecule's electronic properties and reactivity. The electron-donating methoxy groups are opposed by the strong electron-withdrawing and ortho-, para-directing (deactivating) nature of the chlorine atoms.



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Caption: Relationship between 1,4-dimethoxybenzene and its chlorinated derivatives.

## Safety and Handling

Specific toxicology data for **Tetrachloro-1,4-dimethoxybenzene** is not readily available. However, based on safety data for the parent compound and other chlorinated aromatics, the following precautions are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin contact.[10][11]
- Handling: Handle in a well-ventilated area or outdoors.[12] Avoid breathing dust, fumes, or vapors.[12] Wash hands and any exposed skin thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][12]
- Incompatibilities: Avoid contact with strong oxidizing agents.[10]

For all research applications, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to handle the compound only by qualified individuals trained in laboratory safety.

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